1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction leads to changes in the receptor’s activity, which can affect various cellular processes .
Biochemical Pathways
The interaction of the compound with the c-Met receptor affects several biochemical pathways. These pathways are involved in cellular processes such as proliferation and survival . The exact downstream effects of these pathway alterations depend on the specific cellular context.
Result of Action
The compound has been shown to have antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that the compound could potentially be used as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepine ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative .
Scientific Research Applications
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anxiolytic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its neuroprotective properties.
1,2,4,5-Tetrahydro-3H-pyrrolo[1,2-a][1,4]diazepin-3-ones: Exhibits antidepressant and anxiolytic activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: Investigated for its anticancer properties.
Uniqueness
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate GABA receptors sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYARQCSLIMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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